2-(Azetidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
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Overview
Description
2-(Azetidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a chemical compound that belongs to the class of boronic esters These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzonitrile Group: The benzonitrile group can be introduced via nucleophilic substitution reactions.
Formation of the Boronic Ester: The boronic ester moiety is typically formed through reactions involving boronic acids or boronate esters.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the azetidine ring or the boronic ester moiety.
Reduction: Reduction reactions may target the nitrile group, converting it to an amine.
Substitution: The compound can participate in substitution reactions, especially at the aromatic ring or the boronic ester.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction of the nitrile group may produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, 2-(Azetidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile can be used as a building block for the synthesis of more complex molecules. Its boronic ester moiety makes it particularly useful in Suzuki-Miyaura cross-coupling reactions.
Biology
Medicine
In medicine, boronic esters are being explored for their potential use in drug development, particularly as enzyme inhibitors.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers and advanced composites.
Mechanism of Action
The mechanism of action of 2-(Azetidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile would depend on its specific application. For example, in Suzuki-Miyaura cross-coupling reactions, the boronic ester moiety undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar cross-coupling reactions.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile: A similar compound lacking the azetidine ring.
Uniqueness
The presence of the azetidine ring in 2-(Azetidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile adds to its uniqueness, potentially offering different reactivity and applications compared to simpler boronic esters.
Properties
Molecular Formula |
C16H21BN2O2 |
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Molecular Weight |
284.2 g/mol |
IUPAC Name |
2-(azetidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
InChI |
InChI=1S/C16H21BN2O2/c1-15(2)16(3,4)21-17(20-15)13-6-7-14(12(10-13)11-18)19-8-5-9-19/h6-7,10H,5,8-9H2,1-4H3 |
InChI Key |
GBMIFYFZNNVRMS-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N3CCC3)C#N |
Origin of Product |
United States |
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